molecular formula C19H17ClN2O2S B2560082 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 946270-22-0

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2560082
CAS No.: 946270-22-0
M. Wt: 372.87
InChI Key: RKVJICWPPBXPBB-UHFFFAOYSA-N
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Description

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of dihydropyrazinones This compound is characterized by the presence of a 2-chlorophenyl group, an ethoxyphenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves a multi-step process. One common route includes the following steps:

    Formation of the 2-chlorophenylmethyl sulfanyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form the 2-chlorophenylmethyl sulfanyl intermediate.

    Coupling with 4-ethoxyphenyl hydrazine: The intermediate is then reacted with 4-ethoxyphenyl hydrazine under reflux conditions to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable cyclizing agent, such as acetic anhydride, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding dihydropyrazine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
  • 2-[(3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl]sulfanyl-1H-benzimidazole

Uniqueness

3-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-2-24-16-9-7-15(8-10-16)22-12-11-21-18(19(22)23)25-13-14-5-3-4-6-17(14)20/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVJICWPPBXPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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